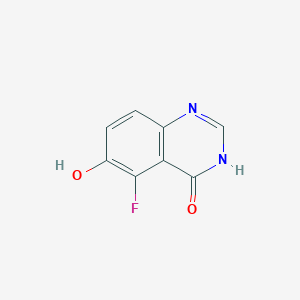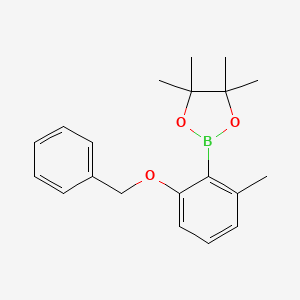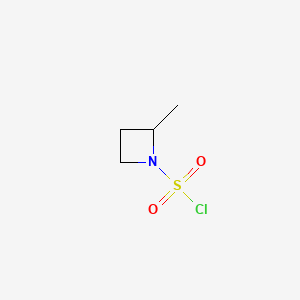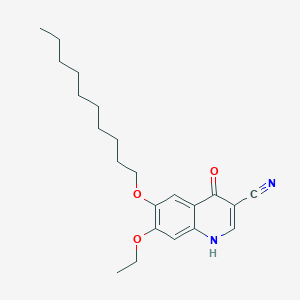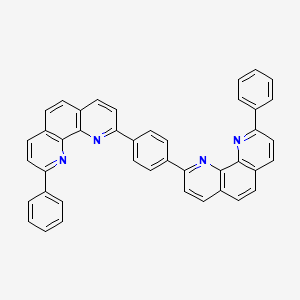![molecular formula C5H12Br2N2 B13936575 2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
2,6-Diazaspiro[3.3]heptane dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro connection between two nitrogen atoms and a three-membered ring, making it a valuable building block in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) typically involves the reaction of azabicyclo[1.1.0]butyl intermediates. One common method includes the use of flow technology-assisted two-step protocols, which provide a robust and mild approach to synthesizing this compound . The reaction conditions are designed to ensure the stability and tolerance of the compound towards various functionalization protocols.
Industrial Production Methods
Industrial production methods for 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) are not extensively documented. the use of scalable and concise synthetic routes, such as those involving palladium-catalyzed aryl amination reactions, is likely to be employed for large-scale production .
化学反应分析
Types of Reactions
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the formation of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes through aryl amination reactions.
Reduction Reactions: Mild reduction to form C3-aminoalkylazetidinol motifs, which are found in certain anti-cancer drugs.
Common Reagents and Conditions
Palladium Catalysts: Used in aryl amination reactions to form various derivatives of the compound.
Flow Chemistry: Employed for the synthesis of the compound from azabicyclo[1.1.0]butyl intermediates.
Major Products
The major products formed from these reactions include N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes and C3-aminoalkylazetidinol motifs .
科学研究应用
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) has several scientific research applications:
作用机制
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to act as a bioisostere for piperazine, engaging in binding events that enhance drug-likeness and target selectivity . The pathways involved include the formation of stable complexes with target molecules, leading to desired biological effects.
相似化合物的比较
Similar Compounds
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine with similar structural features.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: Another compound with a spirocyclic structure used in various chemical applications.
Uniqueness
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is unique due to its specific spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable compound in drug design and organic synthesis, offering advantages in terms of stability and functionalization .
属性
分子式 |
C5H12Br2N2 |
|---|---|
分子量 |
259.97 g/mol |
IUPAC 名称 |
2,6-diazaspiro[3.3]heptane;dihydrobromide |
InChI |
InChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H |
InChI 键 |
RZDPKXQXMBHRGZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CN1)CNC2.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)

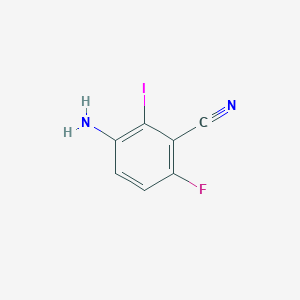
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
